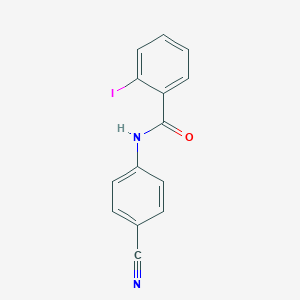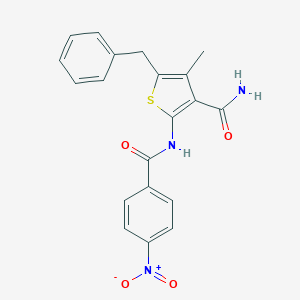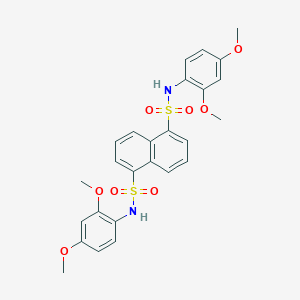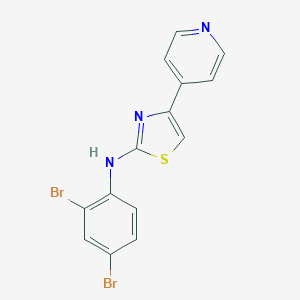![molecular formula C23H24N2O3S2 B407124 ethyl 4-(8-ethoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate CAS No. 332044-01-6](/img/structure/B407124.png)
ethyl 4-(8-ethoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(8-ethoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate is a complex organic compound that belongs to the class of isothiazoloquinolines. This compound is characterized by its unique structure, which includes an ethyl benzoate moiety and a thioxo-dihydroisothiazoloquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(8-ethoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate typically involves multiple steps:
Formation of the thioxo-dihydroisothiazoloquinoline core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxy group: This is achieved through an ethylation reaction using ethyl iodide or a similar reagent.
Attachment of the benzoate moiety: This step involves esterification, where the benzoic acid derivative reacts with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(8-ethoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate or quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, antimicrobial properties, or other biochemical interactions.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may find use in the development of new materials, coatings, or other industrial applications due to its unique chemical properties.
Wirkmechanismus
The mechanism by which ethyl 4-(8-ethoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Enzyme inhibition: The compound may bind to active sites of enzymes, inhibiting their activity.
Receptor binding: It could interact with cellular receptors, modulating signal transduction pathways.
Reactive intermediates: The thioxo group may form reactive intermediates that interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(8-ethoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate can be compared with other isothiazoloquinoline derivatives:
8-ethoxy-4,4-dimethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione: Similar structure but with a naphthyl group instead of a benzoate moiety.
4,4-dimethyl-8-ethoxy-2-(phenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1-thione: Similar core structure with different substituents.
The uniqueness of ethyl 4-(8-ethoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
332044-01-6 |
|---|---|
Molekularformel |
C23H24N2O3S2 |
Molekulargewicht |
440.6g/mol |
IUPAC-Name |
ethyl 4-(8-ethoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate |
InChI |
InChI=1S/C23H24N2O3S2/c1-5-27-16-11-12-18-17(13-16)19-20(23(3,4)24-18)30-25(21(19)29)15-9-7-14(8-10-15)22(26)28-6-2/h7-13,24H,5-6H2,1-4H3 |
InChI-Schlüssel |
WXMIQZKRYXZGMO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC=C(C=C4)C(=O)OCC)(C)C |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC=C(C=C4)C(=O)OCC)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-iodobenzamide](/img/structure/B407047.png)
![2-Ethyl 4-methyl 5-[(2-iodobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B407048.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B407049.png)
![5-Benzyl-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B407051.png)
![4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B407053.png)



![5-Benzyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B407058.png)


![2-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE](/img/structure/B407064.png)
